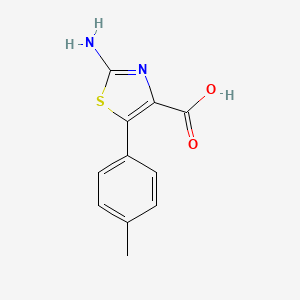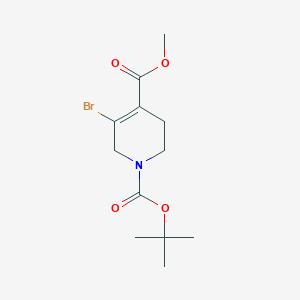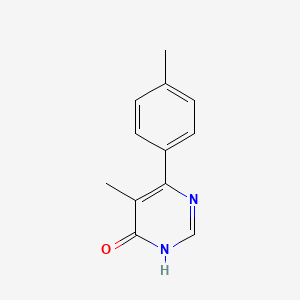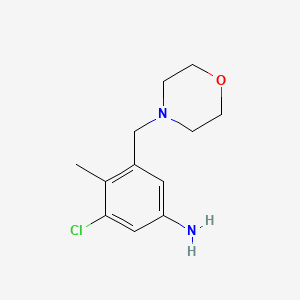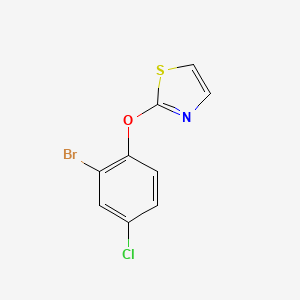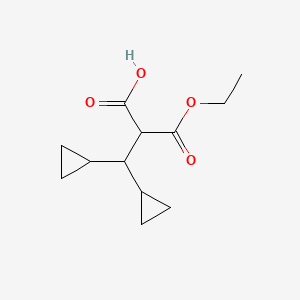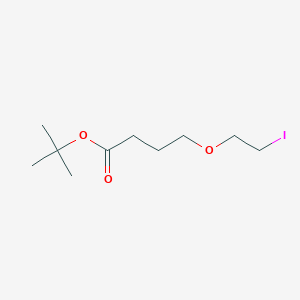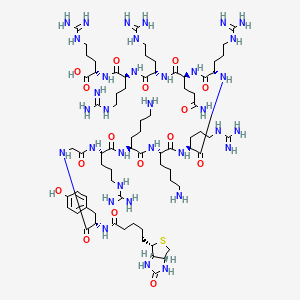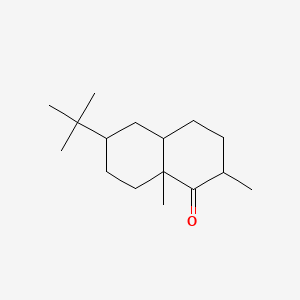
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with tert-butyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone typically involves the hydrogenation of a naphthalene derivative followed by selective alkylation. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The alkylation step may involve the use of tert-butyl chloride and a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and efficient separation techniques such as distillation or chromatography are common practices to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring system.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like tert-butyl chloride (for alkylation) and strong bases such as sodium hydride (NaH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of fragrances, flavors, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone: The parent compound.
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenol: A hydroxylated derivative.
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenamine: An amine derivative.
Uniqueness
This compound is unique due to its specific substitution pattern and partially hydrogenated naphthalene ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
54869-06-6 |
|---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
6-tert-butyl-2,8a-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-one |
InChI |
InChI=1S/C16H28O/c1-11-6-7-13-10-12(15(2,3)4)8-9-16(13,5)14(11)17/h11-13H,6-10H2,1-5H3 |
InChI-Schlüssel |
VKBXHFYLVWUIHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2CC(CCC2(C1=O)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


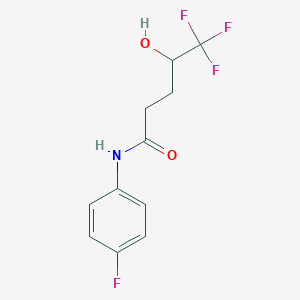
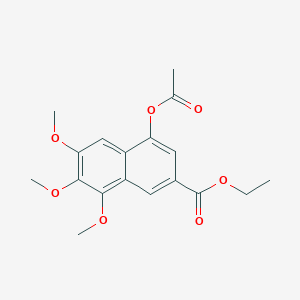
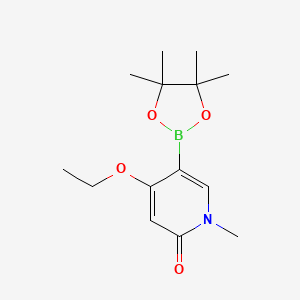
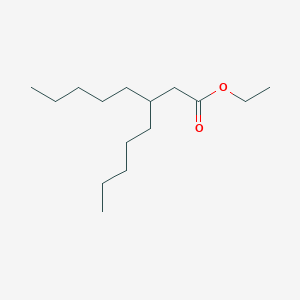
![2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, 1-methylethyl ester, (2Z)-](/img/structure/B13927657.png)

